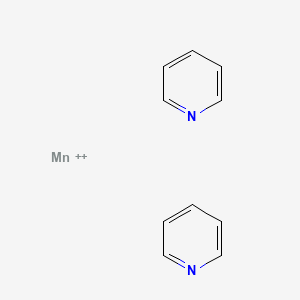

Manganese(2+);pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manganese(2+);pyridine is a useful research compound. Its molecular formula is C10H10MnN2+2 and its molecular weight is 213.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing manganese(II)-pyridine coordination complexes, and how are they characterized?

Methodological Answer: Manganese(II)-pyridine complexes are typically synthesized via microwave-assisted methods or conventional reflux. For example, microwave irradiation (100–150°C, 30–60 min) with 2-aminonicotinic acid derivatives yields hydrazone-linked complexes, as confirmed by elemental analysis and NMR . Structural validation relies on X-ray crystallography, where octahedral Mn(II) centers coordinate with pyridine-N, amidic-O, and thiocyanato-N donors . Key characterization tools include:

- XRD : Resolves bond lengths (e.g., Mn–N ≈ 2.2 Å) and coordination geometry.

- IR/Raman Spectroscopy : Identifies ligand vibrations (e.g., ν(C=N) ~1600 cm⁻¹) .

- Magnetic Susceptibility : Confirms high-spin Mn(II) (µeff ~5.9 BM).

Q. How do pyridine ligand substitutions (e.g., electron-withdrawing/donating groups) influence the stability of Mn(II) complexes?

Methodological Answer: Ligand substituents modulate complex stability through electronic and steric effects. For instance:

- Electron-withdrawing groups (e.g., Cl, CF₃) : Increase Lewis acidity at Mn(II), enhancing ligand-metal charge transfer (LMCT) stability. Potentiometric titrations show logβ values increase by 0.5–1.0 units with Cl-substituted pyridines .

- Steric hindrance : Bulky substituents (e.g., cyclopentenyl) reduce coordination flexibility, as seen in crystallographic disorder parameters .

Experimental Design : - Use cyclic voltammetry to assess redox stability (E₁/₂ shifts ±50 mV per substituent).

- Compare thermogravimetric analysis (TGA) data to evaluate thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data for chiral Mn(II)-pyridine complexes?

Methodological Answer: Discrepancies arise when solution-phase chirality (e.g., circular dichroism, CD) conflicts with solid-state structures. For example:

- CD Spectra : May indicate ∆/Λ enantiomers in solution, while XRD reveals racemic crystallization .

- Mitigation Strategies :

- Conduct variable-temperature NMR to probe dynamic equilibria.

- Use Flack parameters (XRD) to confirm absolute configuration (e.g., Flack x ≈ 0 for pure enantiomers) .

Case Study : Mn(II) complexes with 2,6-bis(aryl ethylimine)pyridine ligands show CD bands at 290 nm (Λ-enantiomer) but crystallize as racemic mixtures due to non-covalent packing forces .

Q. What experimental frameworks are suitable for analyzing the catalytic activity of Mn(II)-pyridine complexes in oxidation reactions?

Methodological Answer: Apply the SPIDER framework to design mechanistic studies:

- Sample : Mn(II)-pyridine complexes with varied ligand denticity (e.g., tetradentate vs. hexadentate).

- Phenomenon of Interest : O₂ activation or substrate oxidation kinetics.

- Design : Use stopped-flow spectroscopy to track intermediate formation (e.g., Mn(IV)-oxo species).

- Evaluation : Quantify turnover frequency (TOF) and selectivity via GC-MS/HPLC .

- Research Type : Mixed-methods (kinetic + spectroscopic).

Example : Mn(II) complexes of 2,6-bis(benzyl)pyridine catalyze alkene epoxidation with TOF >100 h⁻¹, validated by EPR detection of Mn(III) intermediates .

Q. How do solvent polarity and counterion choice affect the magnetic exchange interactions in binuclear Mn(II)-pyridine complexes?

Methodological Answer: Solvent and counterions modulate magnetic coupling (J) via:

- Solvent Polarity : Acetonitrile (high polarity) stabilizes antiferromagnetic coupling (J = −15 cm⁻¹) vs. dichloromethane (J = −8 cm⁻¹) due to reduced dielectric screening .

- Counterion Effects : Bulky anions (e.g., PF₆⁻) increase Mn···Mn distances, weakening exchange (ΔJ ≈ +3 cm⁻¹ per Å increase).

Methodology : - Fit magnetic susceptibility data to the Bleaney-Bowers equation.

- Compare DFT-calculated vs. experimental J values .

Guidelines for Further Research

Properties

CAS No. |

85542-30-9 |

|---|---|

Molecular Formula |

C10H10MnN2+2 |

Molecular Weight |

213.14 g/mol |

IUPAC Name |

manganese(2+);pyridine |

InChI |

InChI=1S/2C5H5N.Mn/c2*1-2-4-6-5-3-1;/h2*1-5H;/q;;+2 |

InChI Key |

SKOXPNDSGJBMAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.[Mn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.